molecular formula C19H17N3O4S B2993186 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 922091-61-0

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2993186
CAS No.: 922091-61-0
M. Wt: 383.42
InChI Key: LCHMQGPSNXROMD-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5 and a p-tolylthioacetamide moiety at position 2. This compound belongs to a class of molecules designed for diverse pharmacological applications, including enzyme inhibition and neuroprotection, as seen in structurally related analogs .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-2-5-14(6-3-12)27-10-17(23)20-19-22-21-18(26-19)9-13-4-7-15-16(8-13)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHMQGPSNXROMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 342.41 g/mol
  • CAS Number: Not explicitly listed

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, a study on related compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 2.07 µM against HeLa cells and 3.52 µM against A549 cells . The mechanisms underlying these effects often involve:

  • Cell Cycle Arrest: Induction of apoptosis through modulation of proteins such as Bax and Bcl-2 .
  • EGFR Inhibition: Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
CompoundCancer Cell LineIC50 (µM)
C27HeLa2.07
C27A5493.52
C16MCF-72.55

3. Antidiabetic Potential

Recent investigations into benzodioxole derivatives suggest potential antidiabetic applications through inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Some derivatives showed IC50 values below 1 µM while exhibiting low toxicity towards normal cell lines .

Study on Anticancer Mechanisms

A comprehensive study investigated the anticancer mechanisms of several benzodioxole derivatives. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis via mitochondrial pathways. Specifically, alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins were observed .

Antimicrobial Efficacy Assessment

In another study focusing on the synthesis of benzodioxole-based compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results highlighted significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence :

  • The 1,3,4-oxadiazole core in the target compound is associated with enzyme inhibition (e.g., SIRT2 , α-glucosidase ), whereas 1,3,4-thiadiazole derivatives (e.g., compound 5o ) show neuroprotective effects.
  • Thiazole-based analogs (e.g., ) prioritize antibacterial activity, suggesting the core heterocycle dictates target selectivity.

Substituent Effects :

  • Benzo[d][1,3]dioxole : Enhances lipophilicity and may improve blood-brain barrier penetration, as seen in neuroprotective analogs .
  • p-Tolylthio vs. Arylthio : The p-tolylthio group in the target compound likely improves metabolic stability compared to bulkier arylthio groups (e.g., 3-methoxybenzyl in SIRT2 inhibitors ).
  • Methylenedioxyphenyl vs. Indolylmethyl : Indole-containing derivatives ( ) exhibit α-glucosidase inhibition, whereas methylenedioxyphenyl groups are linked to broader bioactivity.

Synthetic Feasibility :

  • Yields for 1,3,4-thiadiazole derivatives (56–62% ) are comparable to oxadiazole-based compounds, though purification methods (e.g., HPLC in ) may affect scalability.

Biological Activity Trends: Enzyme Inhibition: p-Tolyl-containing compounds (e.g., 5o , target compound) show promise in enzyme-linked pathways. Antibacterial Potential: Thiazole-thioacetamide hybrids ( ) highlight the role of sulfur-containing groups in microbial targeting.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide?

  • Methodology :

  • Route 1 : React 2-amino-5-(substituted-benzyl)thiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF .
  • Route 2 : Use reductive amination with sodium triacetoxyborohydride in THF for coupling aldehydes (e.g., bromothiophene derivatives) to amine intermediates, followed by HPLC purification .
  • Route 3 : Reflux 5-aryl-1,3,4-oxadiazole-2-thiols with potassium carbonate and alkyl halides in acetone, yielding disubstituted acetamides after recrystallization .
    • Key Observations :
  • Yields vary (56–72%) depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is structural characterization of this compound typically performed?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirms regiochemistry of the oxadiazole and benzodioxole moieties. For example, aromatic protons in benzo[d][1,3]dioxole appear as singlets at δ 6.7–7.1 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between oxadiazole and benzodioxole groups ~85–90°) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Screening Protocols :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for derivatives range from 12–45 µM) .
  • Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, with IC₅₀ values reported at 0.8–3.2 µM for optimized analogs .
  • Antibacterial Activity : Disk diffusion assays against E. coli and S. aureus, showing zone diameters of 10–18 mm at 100 µg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or unstable intermediates?

  • Case Study :

  • Issue : Low yields (<50%) during oxadiazole-thiol coupling due to side reactions.
  • Solution : Replace acetone with DMF as a polar aprotic solvent, increase reaction time to 8–10 h, and use anhydrous potassium carbonate to minimize hydrolysis .
    • Data Comparison :
SolventReaction Time (h)Yield (%)
Acetone356
DMF872

Q. How do structural modifications (e.g., substituents on benzodioxole or p-tolyl groups) influence bioactivity?

  • SAR Insights :

  • Benzodioxole Methyl Group : Removal reduces cytotoxicity (e.g., IC₅₀ increases from 12 µM to >50 µM), suggesting steric/electronic stabilization is critical .
  • p-Tolylthio vs. p-Chlorophenylthio : Thioether groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neuroprotective assays .
    • Contradictions :
  • Some studies report diminished AChE inhibition with bulkier substituents on the oxadiazole ring, while others show improved selectivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., PC12 vs. HeLa) or enzyme sources (e.g., human vs. bovine LOX) .
  • Purity Issues : Impurities from pet-ether recrystallization (95% purity) vs. HPLC-purified samples (>99%) .
    • Recommendations :
  • Standardize assay protocols (e.g., ATCC cell lines) and validate compound purity via HPLC before testing .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methods :

  • Molecular Docking : Predict binding poses with LOX (PDB: 1JNQ) or AChE (PDB: 4EY7), highlighting hydrogen bonds between acetamide carbonyl and Arg120/Trp86 residues .
  • QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing substituents on p-tolylthio with increased LOX inhibition (R² = 0.89) .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in synthesis?

  • Critical Steps :

  • Monitor reactions via TLC (hexane:EtOAc = 3:1) to detect intermediates .
  • Use anhydrous solvents (e.g., THF over dioxane) to prevent hydrolysis of chloroacetyl chloride .
    • Purification :
  • Prefer RP-HPLC over silica gel chromatography for polar byproducts .

Q. How to validate target engagement in mechanistic studies?

  • Approaches :

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of LOX or AChE in lysates .
  • Knockdown/Overexpression Models : Compare activity in LOX-knockout vs. wild-type cells to isolate target effects .

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